An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromo-4-ethylphenol
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Bromo-4-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Bromo-4-ethylphenol, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methodologies. Due to the limited availability of experimentally determined data for certain properties, this guide incorporates high-quality predicted values and data from structurally analogous compounds to offer a thorough profile. Detailed experimental protocols for synthesis and characterization are also presented to facilitate further research and application.
Chemical Structure and Identification
2-Bromo-4-ethylphenol is a substituted phenol (B47542) featuring a bromine atom at the ortho position and an ethyl group at the para position relative to the hydroxyl group. This substitution pattern influences its electronic properties, reactivity, and potential biological activity.
Table 1: Chemical Identification of 2-Bromo-4-ethylphenol
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-4-ethylphenol | [1] |
| CAS Number | 64080-15-5 | [1][2] |
| Molecular Formula | C₈H₉BrO | [1][2] |
| SMILES | CCC1=CC(=C(C=C1)O)Br | [1] |
| InChIKey | XAVFMOSJCDSLCQ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
A precise understanding of the physicochemical properties of 2-Bromo-4-ethylphenol is essential for its handling, application in reactions, and for predicting its behavior in biological systems. While experimental data for some properties are scarce, a combination of published data for structural analogs and computational predictions provides a reliable profile.
Table 2: Physicochemical Properties of 2-Bromo-4-ethylphenol
| Property | Value | Source & Notes |
| Molecular Weight | 201.06 g/mol | [1][2] |
| Appearance | Clear oil | [3] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | Data for 2-Bromo-4-methylphenol (B149215): 213-214 °C |
| Density | No experimental data available | Data for 2-Bromo-4-methylphenol: 1.547 g/mL at 25 °C |
| Solubility | Sparingly soluble in water | Inferred from general properties of phenols. |
| XLogP3 | 3.1 | [1] |
| PSA (Polar Surface Area) | 20.2 Ų | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Bromo-4-ethylphenol. Below are the key spectroscopic data, including ¹H NMR, and references to typical ranges for ¹³C NMR, IR, and Mass Spectrometry based on its structural motifs.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data provides detailed information about the hydrogen atoms in the molecule.
Table 3: ¹H NMR Chemical Shifts for 2-Bromo-4-ethylphenol
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH₃ | 1.20 | triplet | 7.6 |
| -CH₂- | 2.58 | quartet | 7.5 |
| Ar-H | 6.93 | doublet | 8.3 |
| Ar-H | 7.03 | doublet of doublets | 8.3, 2.4 |
| Ar-H | 7.28 | doublet | 2.4 |
| -OH | 5.36 | singlet | - |
| Solvent: CDCl₃, Frequency: 400 MHz[3] |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4-ethylphenol
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Notes |
| -CH₃ | ~15 | |
| -CH₂- | ~28 | |
| C-Br | ~110-115 | |
| C-H (aromatic) | ~115-135 | |
| C-C₂H₅ (aromatic) | ~138-142 | |
| C-OH (aromatic) | ~150-155 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-4-ethylphenol is expected to show characteristic absorption bands for the O-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.
Table 5: Expected IR Absorption Bands for 2-Bromo-4-ethylphenol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (phenol) | 1200-1260 | Strong |
| C-Br stretch | 500-600 | Strong |
Mass Spectrometry (MS)
The mass spectrum of 2-Bromo-4-ethylphenol will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 6: Expected Mass Spectrometry Fragmentation for 2-Bromo-4-ethylphenol
| m/z | Ion | Notes |
| 200/202 | [M]⁺ | Molecular ion peak with characteristic bromine isotope pattern. |
| 185/187 | [M - CH₃]⁺ | Loss of a methyl group. |
| 171/173 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 121 | [M - Br]⁺ | Loss of the bromine atom. |
Synthesis and Purification
2-Bromo-4-ethylphenol is typically synthesized via the electrophilic bromination of 4-ethylphenol (B45693). Several methods have been reported, varying in the choice of brominating agent and reaction conditions.
Experimental Protocol: Bromination of 4-ethylphenol using Br₂
This protocol describes a common method for the synthesis of 2-Bromo-4-ethylphenol.
Materials:
-
4-ethylphenol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Bromine (Br₂)
-
1 N Sodium hydroxide (B78521) (NaOH) solution
-
Water (H₂O)
-
Hexanes
-
Ethyl acetate (B1210297) (EtOAc)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-ethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the cooled solution with stirring.
-
After the addition is complete, stir the reaction mixture for an additional 5 minutes at 0 °C.
-
Quench the reaction by the slow addition of 1 N NaOH solution until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and dilute with water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc in hexanes) to yield pure 2-Bromo-4-ethylphenol.[3]
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of 2-Bromo-4-ethylphenol.
Reactivity and Stability
The chemical reactivity of 2-Bromo-4-ethylphenol is dictated by the interplay of its three functional components: the hydroxyl group, the aromatic ring, and the bromo substituent.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic substitution. The hydroxyl group can also undergo etherification and esterification reactions.
-
Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethyl groups. The directing effects of these groups (ortho, para-directing) and the steric hindrance from the bromo and ethyl groups will influence the regioselectivity of further substitutions.
-
Bromo Substituent: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups or under specific reaction conditions (e.g., high temperature and pressure, or with strong nucleophiles). It can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile synthetic handle for the introduction of new functional groups.
Stability: 2-Bromo-4-ethylphenol is generally stable under standard laboratory conditions. However, like many phenols, it may be sensitive to light and air, potentially leading to oxidation and coloration over time. It should be stored in a cool, dark place in a well-sealed container.
Potential Biological Activity and Signaling Pathways
While specific biological studies on 2-Bromo-4-ethylphenol are limited, the broader classes of bromophenols and alkylphenols have been investigated for various biological activities.
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Antimicrobial and Antioxidant Properties: Bromophenols isolated from marine sources have demonstrated significant antimicrobial and antioxidant activities.[4] The presence of the bromine atom and the phenolic hydroxyl group in 2-Bromo-4-ethylphenol suggests it may possess similar properties.
-
Endocrine Disruption: Alkylphenols are a known class of endocrine-disrupting chemicals, often acting as xenoestrogens.[5][6] They can mimic the effects of estradiol (B170435) and interact with estrogen receptors, potentially leading to a variety of biological responses.[5] The ethyl group in 2-Bromo-4-ethylphenol places it in this category of compounds, warranting further investigation into its potential endocrine-disrupting effects.
Potential Signaling Pathway Involvement: Based on the activities of related compounds, 2-Bromo-4-ethylphenol could potentially modulate various signaling pathways. For instance, the estrogenic effects of alkylphenols are mediated through estrogen receptors, which can trigger a cascade of downstream signaling events.
Caption: A hypothetical signaling pathway illustrating the potential estrogenic action of 2-Bromo-4-ethylphenol.
Safety and Handling
Specific safety data for 2-Bromo-4-ethylphenol is not extensively documented. However, based on the known hazards of similar compounds like 2-bromo-4-methylphenol and other halogenated phenols, appropriate safety precautions should be taken.
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Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.
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Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
Conclusion
2-Bromo-4-ethylphenol is a valuable synthetic intermediate with a rich chemical profile. While there are gaps in the experimentally determined physicochemical data, this guide provides a comprehensive overview based on available information and predictions for structurally related compounds. The detailed synthetic protocol and spectroscopic information serve as a practical resource for researchers. Further investigation into the biological activities of 2-Bromo-4-ethylphenol, particularly its potential as an antimicrobial, antioxidant, and endocrine-disrupting agent, is warranted to fully explore its applications in medicinal chemistry and drug development.
References
- 1. 2-Bromo-4-ethylphenol | C8H9BrO | CID 16641252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 5. Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Environmental estrogenic effects of alkylphenol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
